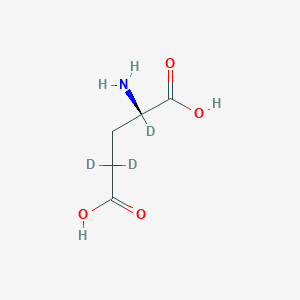

DL-Glutamic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

(2S)-2-amino-2,4,4-trideuteriopentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i2D2,3D |

InChI Key |

WHUUTDBJXJRKMK-KLDZMTGISA-N |

Isomeric SMILES |

[2H][C@](CC([2H])([2H])C(=O)O)(C(=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of L-Glutamic-2,4,4-D3 Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of L-Glutamic-2,4,4-D3 acid in scientific research. This stable isotope-labeled compound serves as a critical tool in a variety of analytical techniques, primarily in the fields of metabolomics, neurotransmitter analysis, and drug development. Its utility lies in its ability to act as an internal standard for the accurate quantification of its unlabeled counterpart, L-glutamic acid, a key excitatory neurotransmitter and central metabolite.

Core Application: Internal Standard in Mass Spectrometry

L-Glutamic-2,4,4-D3 acid is predominantly used as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to its structural and chemical similarity to the endogenous L-glutamic acid, it co-elutes and ionizes similarly during analysis. However, its increased mass, due to the presence of three deuterium atoms, allows for its distinct detection by the mass spectrometer. This enables researchers to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision in the quantification of L-glutamic acid in complex biological matrices.

Data Presentation: Quantitative Analysis of Glutamic Acid

The following table summarizes representative quantitative data from a study analyzing glutamic acid concentrations in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.

| Sample Type | Glutamic Acid Concentration (μM) | Internal Standard Used | Analytical Method |

| Human Plasma (Control Group) | 55.8 ± 12.3 | ¹³C₅,¹⁵N-Glutamic Acid | LC-MS/MS |

| Human Plasma (Disease State) | 89.2 ± 18.7 | ¹³C₅,¹⁵N-Glutamic Acid | LC-MS/MS |

Note: This data is representative and compiled from a study using a similar stable isotope-labeled internal standard for glutamic acid. The use of L-Glutamic-2,4,4-D3 acid would yield comparable precision and accuracy.

Experimental Protocols

Protocol 1: Quantification of Glutamic Acid in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of glutamic acid in human plasma samples.

1. Sample Preparation:

- To 100 µL of plasma, add 10 µL of a 10 µM solution of L-Glutamic-2,4,4-D3 acid (internal standard).

- Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient:

- 0-1 min: 5% B

- 1-5 min: 5% to 95% B

- 5-7 min: 95% B

- 7-7.1 min: 95% to 5% B

- 7.1-10 min: 5% B

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions:

- L-Glutamic Acid: Precursor ion (m/z) 148.1 → Product ion (m/z) 84.1.[2]

- L-Glutamic-2,4,4-D3 Acid: Precursor ion (m/z) 151.1 → Product ion (m/z) 87.1.

- Instrument Parameters: Optimized for maximum signal intensity (e.g., collision energy, declustering potential).

Visualizations

Signaling Pathway: The Glutamate-Glutamine Cycle

This diagram illustrates the glutamate-glutamine cycle, a key pathway in the central nervous system for recycling the neurotransmitter glutamate.

Caption: The Glutamate-Glutamine Cycle in a tripartite synapse.

Experimental Workflow: Metabolomics Analysis

This diagram outlines a typical workflow for a metabolomics study utilizing L-Glutamic-2,4,4-D3 acid as an internal standard.

Caption: A generalized workflow for targeted metabolomics using an internal standard.

Logical Relationship: Rationale for Using a Deuterated Internal Standard

This diagram illustrates the logical basis for employing a deuterated internal standard in quantitative mass spectrometry.

Caption: The logic behind using a stable isotope-labeled internal standard.

References

A Technical Guide to the Synthesis and Isotopic Purity of L-Glutamic-2,4,4-D3 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Glutamic-2,4,4-D3 acid, a deuterated isotopologue of the non-essential amino acid L-glutamic acid. This compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications. This document outlines a plausible synthetic pathway, details experimental protocols, and presents methods for assessing isotopic purity.

Data Presentation: Isotopic Purity and Physical Properties

The isotopic enrichment and physical characteristics of commercially available L-Glutamic-2,4,4-D3 acid are summarized below. These values serve as a benchmark for synthetic efforts.

| Parameter | Value | Reference |

| Isotopic Purity | 97-98 atom % D | [1] |

| Chemical Purity | ≥98% | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| CAS Number (Labeled) | 203805-84-9 | [1] |

| Linear Formula | HOOC(CD₂)(CH₂)CD(NH₂)COOH | [1][2] |

Proposed Synthetic Pathway

Logical Workflow for the Synthesis of L-Glutamic-2,4,4-D3 Acid

References

- 1. L-Glutamic acid (2,4,4-Dâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. CN1709861A - Method for preparing L-glutamic acid - Google Patents [patents.google.com]

- 3. Synthesis of L-glutamic acid labelled stereospecifically at C-3 with deuterium and non-stereospecifically at C-4 with tritium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a [pubmed.ncbi.nlm.nih.gov]

The Role of L-Glutamic-2,4,4-D3 Acid in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic-2,4,4-D3 acid is a stable isotope-labeled analog of the pivotal amino acid, L-glutamate. The incorporation of deuterium at specific positions (2, 4, and 4) allows for its use as a tracer in metabolic studies without altering its fundamental biochemical properties. This technical guide provides an in-depth overview of the application of L-Glutamic-2,4,4-D3 acid in metabolic research, focusing on its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based metabolomics. We will explore its role in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic fate of glutamate in various biological systems.

Core Principles of Stable Isotope Tracing with L-Glutamic-2,4,4-D3 Acid

Stable isotope tracing is a powerful technique to follow the journey of a molecule through metabolic pathways.[1] By introducing a labeled substrate, such as L-Glutamic-2,4,4-D3 acid, into a biological system (e.g., cell culture, animal model), researchers can track the incorporation of the deuterium label into downstream metabolites. This provides invaluable information about the activity of specific enzymes and the overall flux through metabolic networks.[2][3]

The primary applications for L-Glutamic-2,4,4-D3 acid include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions.

-

Metabolite Fate Mapping: Identifying the metabolic products derived from glutamate.

-

Biomarker Discovery: Identifying metabolic alterations in disease states.

-

Drug Efficacy Studies: Assessing the impact of therapeutic agents on glutamate metabolism.

Data Presentation: Quantitative Insights from L-Glutamic-2,4,4-D3 Acid Tracing

The quantitative data obtained from L-Glutamic-2,4,4-D3 acid tracing experiments are typically presented in tables that summarize the isotopic enrichment and concentrations of key metabolites. Below are illustrative tables representing typical data from such studies.

Table 1: Properties of L-Glutamic-2,4,4-D3 Acid

| Property | Value | Reference |

| Chemical Formula | HOOCCD₂CH₂CD(NH₂)COOH | [4] |

| Molecular Weight | 150.15 g/mol | [4] |

| Isotopic Purity | ≥98 atom % D | |

| Mass Shift (M+) | +3 |

Table 2: Example Mass Isotopomer Distribution of TCA Cycle Intermediates after L-Glutamic-2,4,4-D3 Acid Tracing in Cancer Cells

| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated |

| α-Ketoglutarate | M+3 | 65.2 ± 4.1 | 45.8 ± 3.7 |

| M+2 | 15.7 ± 2.3 | 25.1 ± 2.9 | |

| M+1 | 5.3 ± 0.9 | 8.2 ± 1.1 | |

| Succinate | M+3 | 48.9 ± 3.5 | 32.1 ± 3.0 |

| M+2 | 22.4 ± 2.8 | 35.6 ± 3.2 | |

| M+1 | 8.1 ± 1.2 | 12.5 ± 1.5 | |

| Malate | M+3 | 35.6 ± 2.9 | 21.7 ± 2.5 |

| M+2 | 28.3 ± 3.1 | 42.9 ± 3.8 | |

| M+1 | 10.2 ± 1.5 | 15.8 ± 1.9 | |

| Aspartate | M+3 | 55.1 ± 4.0 | 38.4 ± 3.6 |

| M+2 | 18.9 ± 2.5 | 29.7 ± 3.1 | |

| M+1 | 6.7 ± 1.0 | 9.9 ± 1.3 |

Table 3: Calculated Metabolic Flux Ratios from L-Glutamic-2,4,4-D3 Acid Tracing

| Flux Ratio | Description | Control | Treated |

| Glutamate Dehydrogenase / Transaminase | Relative contribution to α-ketoglutarate pool | 2.5 ± 0.3 | 1.5 ± 0.2 |

| Anaplerotic Input / TCA Cycle Flux | Contribution of glutamate to TCA cycle replenishment | 0.45 ± 0.05 | 0.62 ± 0.07 |

| Reductive Carboxylation / Oxidative Metabolism | Ratio of forward to reverse flux from α-ketoglutarate | 0.12 ± 0.02 | 0.25 ± 0.03 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic studies using L-Glutamic-2,4,4-D3 acid. Below are representative protocols for cell culture and in vivo experiments.

Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

For the labeling experiment, replace the standard medium with a labeling medium containing L-Glutamic-2,4,4-D3 acid at a concentration similar to that of unlabeled glutamic acid in the standard medium.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer and to reach isotopic steady state for the pathways of interest.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol, to the cells.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Perform a freeze-thaw cycle to ensure complete cell lysis.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

-

Detect and quantify the mass isotopologues of glutamate and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.

-

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

-

Animal Preparation and Tracer Administration:

-

Acclimate animals to the experimental conditions.

-

Administer L-Glutamic-2,4,4-D3 acid via an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route will depend on the specific research question.

-

-

Tissue Collection and Processing:

-

At designated time points after tracer administration, euthanize the animals and rapidly collect tissues of interest.

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Store the frozen tissues at -80°C until extraction.

-

-

Metabolite Extraction from Tissue:

-

Weigh a small piece of the frozen tissue (typically 10-50 mg).

-

Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.

-

Centrifuge the homogenate to pellet the insoluble material.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis by GC-MS or LC-MS/MS:

-

For GC-MS analysis, derivatize the metabolites to increase their volatility.

-

For LC-MS/MS analysis, follow a similar procedure as described in the in vitro protocol.

-

Analyze the samples to determine the isotopic enrichment in glutamate and other relevant metabolites in the tissues.

-

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating the complex relationships in metabolic studies. The following diagrams were created using Graphviz (DOT language) to visualize key concepts.

Conclusion

L-Glutamic-2,4,4-D3 acid is a versatile and powerful tool for researchers in metabolism and drug development. Its application in stable isotope tracing studies provides unparalleled insights into the intricate network of metabolic pathways involving glutamate. By enabling the precise quantification of metabolic fluxes and the detailed mapping of metabolite fates, this tracer facilitates a deeper understanding of cellular physiology in both health and disease. The methodologies and data presented in this guide offer a solid foundation for the design and implementation of robust and informative metabolic studies.

References

Understanding deuterium labeling in amino acids

An In-depth Technical Guide to Deuterium Labeling in Amino Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools in a wide array of scientific disciplines, including biochemistry, proteomics, metabolomics, and pharmaceutical research.[1] Among the stable isotopes, deuterium (²H), the heavy isotope of hydrogen, has garnered significant interest. Deuterium labeling involves the substitution of hydrogen atoms with deuterium in amino acids. This substitution, while seemingly subtle, imparts unique physicochemical properties that can be exploited for various research and therapeutic purposes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to greater metabolic and photochemical stability.[2] This increased stability can enhance the pharmacokinetic profiles of drugs, making deuterium labeling a valuable strategy in drug discovery and development.[2][3]

Deuterium-labeled amino acids serve as powerful tracers in metabolic studies, allowing researchers to track the fate of these molecules through complex biological pathways.[2][] They are also extensively used in quantitative proteomics as internal standards for mass spectrometry (MS), enabling precise and reliable quantification of proteins in complex biological samples.[5][6] In structural biology, selective deuteration simplifies nuclear magnetic resonance (NMR) spectra of large proteins and provides enhanced contrast in neutron diffraction studies.[7][8][9][10][11] This guide provides a comprehensive overview of the core concepts, experimental methodologies, and diverse applications of deuterium labeling in amino acids, tailored for professionals in research and drug development.

Core Concepts of Deuterium Labeling

The utility of deuterium-labeled amino acids stems from fundamental principles of isotopic substitution, primarily the kinetic isotope effect and its influence on molecular stability and analytical detection.

The Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[12] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k_L) to the rate constant for the reaction with the heavy isotope (k_H). For deuterium labeling, this is k_H/k_D.

The C-D bond has a lower zero-point energy than the C-H bond due to the greater mass of deuterium, making the C-D bond stronger and requiring more energy to break.[13] Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon, known as a primary KIE, is particularly relevant in drug metabolism, where the enzymatic breakdown of a drug often involves the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be significantly reduced, leading to an improved pharmacokinetic profile.[3] Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate.[12]

Impact on Physicochemical Properties

Deuteration can subtly influence the physicochemical properties of amino acids and the proteins into which they are incorporated. The shorter and stronger C-D bond can lead to minor changes in molecular volume and hydrophobicity. While these effects are generally small, they can have measurable impacts on protein stability and dynamics.[14][15] Studies have shown that deuteration of non-exchangeable protons can affect the thermal stability of proteins, with some proteins showing increased stability and others decreased stability.[14][15] These alterations are thought to arise from changes in the hydrophobic effect and van der Waals interactions due to the reduced vibrational motion of deuterons compared to protons.[14]

| Property | Effect of Deuteration | Reference |

| Bond Strength | C-D bond is stronger than C-H bond | [2] |

| Metabolic Stability | Increased resistance to enzymatic degradation | [16] |

| Photochemical Stability | Enhanced stability against light-induced degradation | [2] |

| Thermal Stability of Proteins | Can be increased or decreased depending on the protein | [14][15] |

| Hydrophobicity | Minor changes observed | [14] |

Experimental Methodologies

The synthesis and incorporation of deuterium-labeled amino acids can be achieved through various chemical and biological methods.

Chemical Synthesis of Deuterated Amino Acids

Chemical synthesis offers precise control over the position and extent of deuterium labeling. Common methods include:

-

Direct Hydrogen-Deuterium (H/D) Exchange: This is a cost-effective method where hydrogen atoms are directly exchanged with deuterium.[7] These reactions are often catalyzed by transition metals like palladium or platinum and use D₂O as the deuterium source.[2][7][17] For example, a palladium-catalyzed H/D exchange protocol has been developed for the synthesis of β-deuterated amino acids.[18]

-

Synthesis from Deuterated Precursors: This multi-step approach involves using deuterated starting materials to build the final amino acid.[7] While more complex, this method allows for highly specific labeling patterns.

-

Enzyme-Catalyzed Reactions: Enzymatic methods can provide high positional selectivity for deuterium incorporation and are often performed in deuterated solvents.[2]

Protocol: Platinum-on-Carbon (Pt/C) Catalyzed H/D Exchange

This protocol describes a general procedure for the deuteration of amino acids using a Pt/C catalyst.[2]

-

A mixture of the amino acid (1 g) and Pt/C (3 wt% Pt, 0.40 g) is prepared in a solution of 2-propanol (4 mL) and D₂O (40 mL).

-

The mixture is loaded into a reactor and heated to a temperature between 100–230°C while being continuously stirred for one to several days. The optimal temperature and reaction time vary depending on the amino acid.

-

After the reaction, the mixture is cooled to 20°C.

-

The Pt/C catalyst is removed by filtration through celite, followed by filtration through a 0.22 µm filter.

-

The filtrate is evaporated to dryness under reduced pressure to obtain the deuterated amino acid.

-

For some amino acids, impurities generated during the reaction can be removed by washing the crude product with ethanol.

Metabolic Labeling

Metabolic labeling involves the biosynthetic incorporation of stable isotopes into proteins within living cells or organisms.[19] This is a widely used technique in quantitative proteomics, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[20] A similar approach can be used with deuterated amino acids or by growing cells in a medium containing heavy water (D₂O).[2][21]

Protocol: Metabolic Labeling in Cell Culture with D₂O

This protocol outlines a general workflow for labeling proteins in cultured cells using D₂O.

-

Cells are cultured in a standard growth medium.

-

For labeling, the standard medium is replaced with a medium prepared with a specific percentage of D₂O (e.g., 4-8%).

-

The cells are incubated in the D₂O-containing medium for a desired period, allowing for the incorporation of deuterium into newly synthesized non-essential amino acids and subsequently into proteins.

-

After incubation, cells are harvested, and proteins are extracted.

-

The proteins are then typically digested into peptides for analysis by mass spectrometry. The mass shift in the peptides due to deuterium incorporation allows for the quantification of protein turnover.[22]

Applications in Research and Drug Development

Metabolic Tracing and Pharmacokinetic Analysis

Deuterium-labeled amino acids are invaluable for tracing metabolic pathways and understanding the pharmacokinetics of drugs.[2] By administering a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This is crucial for elucidating how nutrients and bioactive compounds are metabolized in vivo.[2]

| Deuteration Efficiency for Select Amino Acids via Pt/C Catalysis[2] | |

| Amino Acid | Main-Chain Deuteration Level |

| Alanine | >90% |

| Glycine | >90% |

| Leucine | >90% |

| Isoleucine | >90% |

| Valine | >90% |

| Proline | >90% |

| Phenylalanine | >90% |

| Tyrosine | >90% |

| Tryptophan | >90% |

Quantitative Proteomics

In quantitative proteomics, deuterated peptides or proteins are used as internal standards.[5] A known amount of the heavy-labeled standard is spiked into a biological sample containing the light (natural abundance) version of the protein. The sample is then analyzed by mass spectrometry, and the ratio of the heavy to light signals allows for accurate quantification of the target protein, correcting for variations in sample preparation and instrument response.[5]

Structural Biology

Deuteration is a powerful tool in NMR spectroscopy for studying the structure and dynamics of large proteins.[10][23][24] By replacing most of the protons with deuterons, the complexity of the ¹H-NMR spectrum is greatly reduced, allowing for the resolution of individual proton signals.[23] Specific amino acids can be selectively protonated in an otherwise deuterated protein to probe specific regions of the molecule.[11][25] Deuterium labeling is also used in neutron diffraction to enhance contrast in protein structures.[7][9]

Drug Development

The "deuterium effect" is increasingly being exploited in drug development to improve the metabolic stability and pharmacokinetic properties of drug candidates.[3][16] By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of drug clearance can be slowed, potentially leading to lower required doses, less frequent administration, and reduced side effects.[3][16]

Conclusion

Deuterium labeling of amino acids is a versatile and powerful technology with broad applications in scientific research and pharmaceutical development. From elucidating metabolic pathways and quantifying proteins to enhancing the therapeutic potential of drugs, the unique properties conferred by deuterium substitution provide researchers with an invaluable tool. As analytical technologies continue to advance, the applications of deuterium-labeled amino acids are expected to expand, enabling more sophisticated investigations into complex biological systems.

References

- 1. chempep.com [chempep.com]

- 2. mdpi.com [mdpi.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01718D [pubs.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. liverpool.ac.uk [liverpool.ac.uk]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

- 23. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 25. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]

The Critical Role of L-Glutamic-2,4,4-D3 Acid in Accurate Glutamate and Glutamine Quantification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Glutamic-2,4,4-D3 acid as an internal standard for the precise and accurate quantification of glutamate and glutamine in biological matrices. Addressing a critical challenge in metabolomics and clinical research, this document details the analytical hurdles posed by the inherent instability of these amino acids and presents robust methodologies to ensure data integrity. Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are provided to equip researchers with the necessary tools for reliable analysis.

Introduction: The Challenge of Glutamate and Glutamine Analysis

Glutamate and glutamine are central to a multitude of physiological processes, including neurotransmission, nitrogen metabolism, and cellular energy homeostasis.[1][2] Consequently, their accurate measurement in biological samples is paramount for research in neuroscience, oncology, and metabolic disorders.[3][4] However, the quantification of these highly polar and structurally similar amino acids by liquid chromatography-mass spectrometry (LC-MS/MS) is fraught with analytical challenges.[5]

A significant and often overlooked artifact in their analysis is the in-source cyclization of free glutamine and, to a lesser extent, glutamic acid to pyroglutamic acid (pGlu) within the mass spectrometer's electrospray ionization (ESI) source.[3][6] This conversion can be substantial, with studies indicating that anywhere from 33% to nearly 100% of glutamine can be converted to pGlu, leading to a gross underestimation of glutamine and an overestimation of pGlu.[3][6] The extent of this conversion is highly dependent on the instrument's source conditions, particularly the fragmentor voltage.[3][6]

To mitigate this analytical pitfall and ensure the accuracy of glutamate and glutamine quantification, the use of stable isotope-labeled internal standards is indispensable. L-Glutamic-2,4,4-D3 acid, a deuterated analog of glutamic acid, serves as an ideal internal standard.[1][7] By incorporating this standard into the analytical workflow, researchers can effectively correct for variability introduced during sample preparation and, crucially, for the in-source conversion to pGlu.

The Role of L-Glutamic-2,4,4-D3 Acid as an Internal Standard

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. L-Glutamic-2,4,4-D3 acid, with its deuterium labels at stable positions, is chemically identical to its endogenous counterpart but has a distinct mass.[7] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled analyte.

The primary advantages of using L-Glutamic-2,4,4-D3 acid include:

-

Correction for Matrix Effects: It compensates for ion suppression or enhancement caused by other components in the biological matrix.[8]

-

Correction for Sample Preparation Variability: It accounts for losses during extraction, evaporation, and reconstitution steps.

-

Correction for In-Source Cyclization: Critically, it undergoes in-source cyclization to the same extent as the unlabeled glutamic acid and can be used to correct for the conversion of glutamine as well, assuming a consistent conversion rate is established.[3]

The workflow for utilizing a stable isotope-labeled internal standard is a fundamental process in quantitative mass spectrometry.

Experimental Protocols

Achieving reliable and reproducible quantification of glutamate and glutamine requires meticulous attention to the experimental protocol. The following sections detail a representative methodology based on established practices.[3][5]

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and ensure compatibility with the LC-MS/MS system. A common and effective method is protein precipitation.

Protocol for Plasma or Cell Culture Media:

-

Thaw biological samples on ice.

-

To a 100 µL aliquot of the sample, add a known concentration of L-Glutamic-2,4,4-D3 acid internal standard.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography

Chromatographic separation of glutamate, glutamine, and the potential interferent, pyroglutamic acid, is critical. Due to their polar nature, traditional reversed-phase chromatography is often challenging.[5] Ion-pairing chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are preferred methods.[5][9]

Table 1: Example Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity UHPLC or equivalent |

| Column | Zorbax SB C-18 (3.0 x 100 mm, 1.8 µm) for ion-pairing[3] |

| Mobile Phase A | 0.3% Heptafluorobutyric Acid (HFBA) and 0.5% Formic Acid in Water[3] |

| Mobile Phase B | 0.3% HFBA and 0.5% Formic Acid in Acetonitrile[3] |

| Gradient | 0-2 min: 2-30% B; 2-4.1 min: 30-40% B; 4.1-4.8 min: 40-45% B; 4.8-4.9 min: 45-90% B; 4.9-5.5 min: 90% B; 5.5-5.6 min: 90-2% B; 5.6-8.0 min: 2% B[3] |

| Flow Rate | 0.3 mL/min[3] |

| Column Temperature | 25°C[3] |

| Injection Volume | 5 µL[3] |

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity required for accurate quantification.

Table 2: Example Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Agilent 6460 Triple Quadrupole or equivalent[3][5] |

| Ionization Mode | Positive Electrospray Ionization (ESI)[3][5] |

| Gas Temperature | 300°C[3] |

| Drying Gas Flow | 7 L/min[3] |

| Nebulizer Pressure | 50 psi[3] |

| Sheath Gas Temperature | 325°C[3] |

| Sheath Gas Flow | 10 L/min[3] |

| Capillary Voltage | 3750 V[3] |

Table 3: Example MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |

| Glutamic Acid | 148.1 | 84.1 | 74 | 14 |

| Glutamine | 147.1 | 84.1 | 76 | 10 |

| L-Glutamic-2,4,4-D3 Acid | 151.1 | 87.1 | (To be optimized) | (To be optimized) |

| Pyroglutamic Acid | 130.0 | 84.1 | 100 | 10 |

Note: MRM parameters for the internal standard should be empirically optimized.

Data Analysis and Interpretation

The quantification of glutamate and glutamine is achieved by constructing a calibration curve. This involves analyzing a series of standards of known concentrations containing a constant amount of the internal standard.

A typical calibration curve for glutamic acid would exhibit a linear response over a defined concentration range.

Table 4: Representative Calibration Curve Data for Glutamic Acid

| Concentration (µM) | Peak Area (Glutamic Acid) | Peak Area (L-Glutamic-2,4,4-D3 Acid) | Peak Area Ratio |

| 0.5 | 1,250 | 25,000 | 0.05 |

| 1 | 2,480 | 24,900 | 0.10 |

| 5 | 12,600 | 25,200 | 0.50 |

| 10 | 25,100 | 25,100 | 1.00 |

| 50 | 124,500 | 24,900 | 5.00 |

| 100 | 252,000 | 25,200 | 10.00 |

This data is illustrative and will vary based on the specific instrumentation and experimental conditions.

Conclusion

The accurate quantification of glutamate and glutamine is essential for advancing our understanding of numerous biological processes and diseases. The inherent analytical challenge of in-source cyclization necessitates a carefully designed methodology. The use of L-Glutamic-2,4,4-D3 acid as an internal standard, coupled with optimized chromatographic separation and mass spectrometric detection, provides a robust framework for obtaining high-quality, reliable data. By implementing the protocols and understanding the principles outlined in this guide, researchers can confidently measure these critical metabolites and ensure the integrity of their scientific findings.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. L-Glutamic acid-2,3,3,4,4-d5 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 5. agilent.com [agilent.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. L-Glutamic acid (2,4,4-Dâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Stability of L-Glutamic-2,4,4-D3 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of L-Glutamic-2,4,4-D3 acid, a deuterated isotopologue of the non-essential amino acid L-glutamic acid. Understanding the stability profile of this compound is critical for its proper handling, storage, and application in research and drug development, particularly in metabolic studies, as a tracer, or as a component of deuterated drug candidates.

Physical Stability

L-Glutamic-2,4,4-D3 acid is a white, odorless, crystalline solid at room temperature[1]. Its physical properties are comparable to its non-deuterated counterpart, with minor variations expected due to the isotopic substitution.

Table 1: Physical Properties of L-Glutamic-2,4,4-D3 Acid

| Property | Value | References |

| Molecular Formula | C5H6D3NO4 | [2][3][4] |

| Molecular Weight | 150.15 g/mol | [5][6] |

| Appearance | White solid | [5][7] |

| Melting Point | Approximately 185 °C (decomposes) | [2][5] |

| Solubility | Soluble in water, insoluble in organic solvents like ether, benzene, and chloroform. | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [5] |

Storage and Handling:

For long-term stability, L-Glutamic-2,4,4-D3 acid powder should be stored at room temperature, protected from light and moisture[6]. Some suppliers recommend storage at -20°C for extended periods, especially for solutions[8]. The compound is generally stable under recommended storage conditions[2][7]. It is incompatible with strong oxidizing agents[7].

Chemical Stability and Degradation Pathways

The chemical stability of L-Glutamic-2,4,4-D3 acid is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways are expected to be similar to those of L-glutamic acid, although the rates of these reactions may be altered by the kinetic isotope effect of the deuterium substitution.

pH-Dependent Stability

L-glutamic acid is known to be unstable in acidic solutions, where it can undergo intramolecular cyclization to form pyroglutamic acid[9]. This degradation is significant in 0.1 N HCl[9]. The stability of glutamic acid is improved by diluting acidic solutions, thereby increasing the pH[9]. The maximum stability of the related amino acid, L-glutamine, is observed in the pH range of 5.0 to 7.5[10]. It is anticipated that L-Glutamic-2,4,4-D3 acid will exhibit similar pH-dependent stability.

Thermal Degradation

Thermal decomposition of glutamic acid results in a variety of products. In an inert atmosphere (N2), the principal pyrolysis products are succinimide, pyrrole, acetonitrile, and 2-pyrrolidone[6][11]. In the presence of oxygen, the main degradation products are succinimide, propiolactone, ethanol, and hydrogen cyanide[6][11].

Photostability

Oxidative Degradation

L-glutamic acid can undergo oxidative deamination, a key step in amino acid catabolism, to form α-ketoglutarate and ammonia[14][15]. It can also be susceptible to Strecker degradation in the presence of oxidizing agents, leading to the formation of 4-oxobutyric acid (succinic semialdehyde)[3]. Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to characterize the oxidative stability of L-Glutamic-2,4,4-D3 acid[1][16].

Table 2: Summary of Potential Degradation Products

| Stress Condition | Potential Degradation Products | References |

| Acidic pH | Pyroglutamic acid | [9] |

| Thermal (Inert) | Succinimide, Pyrrole, Acetonitrile, 2-Pyrrolidone | [6][11] |

| Thermal (Oxidative) | Succinimide, Propiolactone, Ethanol, Hydrogen Cyanide | [6][11] |

| Oxidation | α-Ketoglutarate, Ammonia, 4-Oxobutyric acid | [3][14][15] |

Experimental Protocols

Detailed experimental protocols for assessing the stability of L-Glutamic-2,4,4-D3 acid are crucial for obtaining reliable and reproducible data. The following are conceptual protocols based on established methodologies for stability testing of pharmaceuticals and amino acids.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[1][16].

Objective: To investigate the stability of L-Glutamic-2,4,4-D3 acid under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of L-Glutamic-2,4,4-D3 acid in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[13].

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-MS/MS.

Stability-Indicating HPLC-MS/MS Method

A validated stability-indicating method is required to separate and quantify the parent compound from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Conceptual):

-

Column: A suitable reversed-phase or HILIC column for polar compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Optimized for best separation.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Conceptual):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent compound and potential degradation products.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural characterization of degradation products and for assessing the isotopic purity and stability of the deuterated compound[17].

Methodology:

-

Sample Preparation: Dissolve the stressed sample in a suitable deuterated solvent (e.g., D2O).

-

Acquisition: Acquire 1H and 13C NMR spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex mixtures.

-

Analysis: Compare the spectra of the stressed samples with that of the unstressed compound to identify new signals corresponding to degradation products.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential degradation pathways of L-Glutamic-2,4,4-D3 acid under various stress conditions.

Caption: A typical experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical stability of L-Glutamic-2,4,4-D3 acid. While specific quantitative stability data for this deuterated compound is limited in the public domain, the information presented, based on the known stability of L-glutamic acid and general principles of isotopic labeling, offers valuable guidance for researchers. It is imperative to conduct thorough, compound-specific stability studies following established regulatory guidelines to ensure the quality, safety, and efficacy of any application involving L-Glutamic-2,4,4-D3 acid. The experimental protocols and analytical methodologies outlined herein provide a robust framework for such investigations.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. pharmtech.com [pharmtech.com]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. DL-Glutamic acid-2,4,4-d3 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Oxidative deamination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

L-Glutamic-2,4,4-D3 acid supplier and purchasing information

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on L-Glutamic-2,4,4-D3 acid, a stable isotope-labeled analog of the key neurotransmitter and metabolite, L-glutamic acid. This document covers supplier and purchasing information, detailed experimental protocols for its primary application as an internal standard in mass spectrometry, and visual representations of relevant biological pathways.

Supplier and Purchasing Information

L-Glutamic-2,4,4-D3 acid is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The table below summarizes key purchasing information from a selection of vendors. Purity specifications and available quantities are subject to change and should be confirmed with the supplier.

| Supplier | Catalog Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Quantities |

| LGC Standards | TRC-G596966 | Not specified | Not specified | 1 mg, 2 mg, 10 mg[1] |

| Sigma-Aldrich (Merck) | 749435 | 98 atom % D | 98% (CP) | Inquire for bulk[2] |

| Cambridge Isotope Laboratories, Inc. | DLM-3725 | 97-98% | 98% | Inquire for bulk[3] |

| CymitQuimica | 3U-D1196 | 98 atom % D | Not specified | 500 mg, 1 g[4] |

| Isotope Science / Alfa Chemistry | 96927-56-9 | 98 atom % D | Not specified | Inquire |

| MedChemExpress | HY-112398S | Not specified | Not specified | Inquire |

| Lumiprobe | Not specified | Not specified | Not specified | Inquire |

Physicochemical Data

A summary of the key physicochemical properties of L-Glutamic-2,4,4-D3 acid is provided below.

| Property | Value | Reference |

| CAS Number | 14341-78-7 | [1] |

| Molecular Formula | C₅H₆D₃NO₄ | [1] |

| Molecular Weight | ~150.15 g/mol | [2][3] |

| Appearance | White solid | [4] |

| Melting Point | 185 °C (decomposes) | [2] |

| Unlabeled CAS Number | 56-86-0 (L-Glutamic acid) | [1] |

Experimental Protocols: Quantification of L-Glutamic Acid using LC-MS/MS

The primary application of L-Glutamic-2,4,4-D3 acid is as an internal standard for the accurate quantification of endogenous L-glutamic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on established methods. Researchers should optimize these parameters for their specific instrumentation and sample matrix.

Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold methanol (containing L-Glutamic-2,4,4-D3 acid at a known concentration, e.g., 1 µM).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like amino acids.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is employed to achieve optimal separation. An example gradient is as follows:

-

0-2 min: 2% B

-

2-5 min: Ramp to 95% B

-

5-7 min: Hold at 95% B

-

7-8 min: Return to 2% B

-

8-10 min: Re-equilibration at 2% B

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Glutamic Acid (unlabeled): Precursor ion (m/z) 148.1 → Product ion (m/z) 84.1

-

L-Glutamic-2,4,4-D3 Acid (internal standard): Precursor ion (m/z) 151.1 → Product ion (m/z) 87.1

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument to achieve maximum sensitivity.

Note on a Potential Artifact: Researchers should be aware of the potential for in-source cyclization of glutamic acid and glutamine to pyroglutamic acid during ESI-MS analysis. Chromatographic separation of these compounds is crucial for accurate quantification.

Biological Pathways

Glutamate Signaling Pathway

L-glutamic acid is the major excitatory neurotransmitter in the central nervous system. It activates both ionotropic and metabotropic glutamate receptors, playing a critical role in synaptic plasticity, learning, and memory.

Caption: Glutamate neurotransmission at the synapse.

Metabolic Fate of L-Glutamic Acid

L-glutamic acid is a central molecule in cellular metabolism, linking amino acid and carbohydrate metabolism through the citric acid cycle.

Caption: Central role of L-glutamate in metabolism.

References

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Accurate Quantification: A Technical Guide to Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and clinical research, the precision and reliability of quantitative analysis are paramount. Mass spectrometry (MS), coupled with chromatography, stands as a powerful tool for these applications. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the accuracy of results. This technical guide delves into the fundamental principles and practical applications of internal standards (IS), a critical component in mitigating these variables and ensuring the integrity of quantitative mass spectrometry data.

The "Why": The Imperative for Internal Standards

Quantitative analysis by mass spectrometry relies on the principle that the instrument's response is proportional to the concentration of the analyte. However, this relationship can be affected by numerous factors throughout the analytical workflow.[1][2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the analytical process.[2][3] Its primary purpose is to normalize the analyte's response, thereby correcting for variations that can occur from sample to sample.[4]

Key sources of variability corrected by internal standards include:

-

Sample Preparation: Losses can occur during extraction, evaporation, and reconstitution steps.[4]

-

Injection Volume: Minor variations in the injected volume can lead to proportional changes in the analyte signal.[1]

-

Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time.[1]

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[1][4]

By adding a constant amount of an internal standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains stable even if both the analyte and the internal standard are equally affected by the aforementioned variables.[5]

The "What": Types of Internal Standards

The selection of an appropriate internal standard is crucial for the success of a quantitative assay. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[6] There are two primary categories of internal standards used in mass spectrometry:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[7] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] Because they are chemically identical to the analyte, they co-elute chromatographically and experience nearly identical extraction recovery and ionization efficiency.[4] This close similarity allows for the most effective correction of matrix effects.[4][7]

-

Structural Analogs (or Analogues): These are compounds that are chemically similar to the analyte but not isotopically labeled. They should have similar functional groups and physicochemical properties to ensure they behave similarly during sample preparation and analysis.[6] While generally less expensive and more readily available than SIL internal standards, they may not co-elute with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate correction for matrix effects.[8][9]

Table 1: Comparison of Internal Standard Types

| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |

| Chemical Properties | Nearly identical to the analyte | Similar to the analyte |

| Chromatographic Behavior | Typically co-elutes with the analyte | Elutes close to but separate from the analyte |

| Matrix Effect Correction | Excellent, as it experiences the same ionization suppression/enhancement | Good, but can be less effective if chromatographic resolution is poor |

| Cost | Generally higher | Generally lower |

| Availability | May require custom synthesis | More readily available |

| Potential Issues | Isotopic impurities, potential for isotopic exchange (especially with deuterium labels)[8][9] | May not perfectly mimic the analyte's behavior, leading to biased results |

The "How": Experimental Protocol for Utilizing Internal Standards

The successful implementation of an internal standard in a quantitative LC-MS/MS assay involves a systematic approach, from sample preparation to data analysis.

Sample Preparation

A robust and reproducible sample preparation protocol is the foundation of any quantitative bioanalytical method. The internal standard should be added at the earliest possible stage to account for variability throughout the entire process.[3]

A generic step-by-step protocol for plasma sample preparation using protein precipitation is as follows:

-

Aliquoting: Aliquot a known volume (e.g., 100 µL) of plasma samples, calibration standards, and quality control samples into individual polypropylene tubes.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the internal standard working solution at a known concentration to each tube. Ensure the concentration of the internal standard is consistent across all samples.[3]

-

Vortexing: Vortex each tube for a brief period (e.g., 10-15 seconds) to ensure thorough mixing of the internal standard with the plasma matrix.

-

Protein Precipitation: Add a specific volume of a cold organic solvent (e.g., 300 µL of acetonitrile or methanol) to each tube to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes vigorously (e.g., for 1-2 minutes) to ensure complete protein precipitation. Centrifuge the tubes at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean set of tubes or a 96-well plate.

-

Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen. This step is often used to concentrate the sample or to exchange the solvent for one that is more compatible with the LC mobile phase.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (or a solvent mixture similar in composition) to ensure complete dissolution of the analyte and internal standard.

-

Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Calibration Curve Construction

A calibration curve is essential for determining the concentration of the analyte in unknown samples. It is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

Procedure for constructing a calibration curve:

-

Prepare Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking a blank biological matrix with known concentrations of the analyte.[10] The concentration range should encompass the expected concentrations of the analyte in the study samples.

-

Process Standards: Process the calibration standards alongside the unknown samples and quality control samples, including the addition of the internal standard as described in the sample preparation protocol.

-

LC-MS/MS Analysis: Analyze the processed calibration standards using the developed LC-MS/MS method.

-

Calculate Response Ratios: For each calibration standard, determine the peak areas of both the analyte and the internal standard. Calculate the response ratio by dividing the analyte peak area by the internal standard peak area.

-

Plot the Calibration Curve: Plot the response ratio (y-axis) against the corresponding analyte concentration (x-axis).

-

Regression Analysis: Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (r²) are used to assess the linearity and quality of the calibration curve. An r² value of >0.99 is generally considered acceptable.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Data Presentation: The Impact of Internal Standard Selection

The choice of internal standard can significantly impact the precision and accuracy of a quantitative assay. The following tables present hypothetical data from a method validation experiment comparing the performance of a stable isotope-labeled internal standard to a structural analog for the quantification of a hypothetical drug, "Analyte X," in human plasma.

Table 2: Intra-day Precision and Accuracy for Analyte X using a Stable Isotope-Labeled IS

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |

| 1.0 | 1.05 | 4.2 | 105.0 |

| 10.0 | 9.8 | 3.5 | 98.0 |

| 100.0 | 101.2 | 2.8 | 101.2 |

| 800.0 | 792.5 | 2.1 | 99.1 |

Table 3: Intra-day Precision and Accuracy for Analyte X using a Structural Analog IS

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |

| 1.0 | 1.15 | 8.5 | 115.0 |

| 10.0 | 9.2 | 7.1 | 92.0 |

| 100.0 | 106.8 | 6.3 | 106.8 |

| 800.0 | 778.9 | 5.5 | 97.4 |

As illustrated in the tables, the use of a stable isotope-labeled internal standard generally results in better precision (lower coefficient of variation, CV) and accuracy (closer to 100%) across the calibration range. This is attributed to its ability to more effectively compensate for analytical variability, particularly matrix effects.

Logical Relationships in Quantification

The fundamental principle of internal standard quantification is the normalization of the analyte's signal. The following diagrams illustrate the logical relationship of how an internal standard corrects for variability.

Caption: Logical flow of quantification without an internal standard.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. nebiolab.com [nebiolab.com]

- 3. youtube.com [youtube.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol for the Quantification of L-Glutamic Acid in Biological Matrices using L-Glutamic-2,4,4-D3 Acid by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glutamic acid is a non-essential amino acid and a key excitatory neurotransmitter in the central nervous system.[1][2] Its accurate quantification in biological matrices is crucial for research in neuroscience, metabolism, and various disease states. This application note provides a detailed protocol for the sensitive and accurate quantification of L-Glutamic acid in biological samples using a stable isotope-labeled internal standard, L-Glutamic-2,4,4-D3 acid, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like L-Glutamic-2,4,4-D3 acid is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4][5] This method avoids the need for derivatization, which can be laborious and introduce experimental errors.[6][7][8]

Experimental Protocols

Materials and Reagents

-

L-Glutamic Acid: Analytical standard

-

L-Glutamic-2,4,4-D3 Acid: Internal Standard (IS)[1][9][10][11]

-

Acetonitrile (ACN): LC-MS grade

-

Formic Acid (FA): LC-MS grade

-

Heptafluorobutyric acid (HFBA): LC-MS grade (Ion-pairing agent)

-

Ultrapure Water

-

Biological Matrix (e.g., plasma, cell culture media, tissue homogenate)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of L-Glutamic acid in ultrapure water.

-

Prepare a 1 mg/mL stock solution of L-Glutamic-2,4,4-D3 acid in ultrapure water.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of L-Glutamic acid by serial dilution of the primary stock solution with ultrapure water to create calibration standards.

-

-

Internal Standard Working Solution:

-

Prepare a working solution of L-Glutamic-2,4,4-D3 acid at an appropriate concentration (e.g., 2000 ng/mL) in ultrapure water.[12]

-

Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may need optimization for specific matrices.

-

Thaw biological samples (e.g., plasma, cell media) on ice.

-

To a 100 µL aliquot of the sample, add 400 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid and the internal standard to achieve a final concentration of 2000 ng/mL of L-Glutamic-2,4,4-D3 acid.[12]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[12]

-

Transfer the supernatant to a new tube for LC-MS/MS analysis. For some applications, a dilution step with water may be necessary.[6][7]

LC-MS/MS Method

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column, such as an Agilent ZORBAX SB-C18 (3.0 x 50 mm, 1.8 µm), is suitable.[6]

-

Mobile Phase A: 0.5% Formic Acid and 0.3% HFBA in water.[4][6]

-

Mobile Phase B: 0.5% Formic Acid and 0.3% HFBA in acetonitrile.[4][6]

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 0 |

| 5.0 | 5 |

| 5.1 | 90 |

| 6.0 | 90 |

| 6.1 | 0 |

| 9.0 | 0 |

Note: This gradient is a starting point and should be optimized for your specific system and application.

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for L-Glutamic acid and L-Glutamic-2,4,4-D3 acid should be optimized.

Data Presentation

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Glutamic Acid | 148.1 | 84.1 | 15 |

| L-Glutamic-2,4,4-D3 Acid | 151.1 | 87.1 | 15 |

Note: The exact m/z values and collision energies may vary slightly between different mass spectrometer models and should be determined empirically.

Mandatory Visualization

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for L-Glutamic acid quantification.

Discussion

This protocol outlines a robust and reliable method for the quantification of L-Glutamic acid in biological samples. A critical aspect of analyzing glutamic acid is the potential for its in-source cyclization to pyroglutamic acid, which can lead to inaccurate measurements.[4][5] The use of a stable isotope-labeled internal standard like L-Glutamic-2,4,4-D3 acid is essential to correct for this artifact.[4][5] Chromatographic separation of glutamic acid from its isomers and other related compounds is also crucial for accurate quantification. The described method utilizing an ion-pairing agent like HFBA helps in achieving good chromatographic resolution.[4][6][7]

Method validation, including assessment of linearity, accuracy, precision, and stability, should be performed according to established guidelines to ensure the reliability of the results.[3] The presented protocol provides a solid foundation for developing and validating a high-performance LC-MS/MS assay for L-Glutamic acid in a variety of research settings.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agilent.com [agilent.com]

- 7. chem-agilent.com [chem-agilent.com]

- 8. sciex.com [sciex.com]

- 9. L-Glutamic acid (2,4,4-Dâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. DL-Glutamic acid-2,4,4-d3 98 atom % D, 98% (CP) [sigmaaldrich.com]

- 11. L-Glutamic-2,4,4-d3 Acid | LGC Standards [lgcstandards.com]

- 12. edepot.wur.nl [edepot.wur.nl]

Application Notes and Protocols for L-Glutamic-2,4,4-D3 Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid is a critical excitatory neurotransmitter in the mammalian central nervous system and plays a pivotal role in numerous metabolic pathways.[1] Accurate quantification of L-glutamic acid in biological matrices is essential for advancing research in neuroscience, drug development, and clinical diagnostics. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy.[2][3] This is achieved by spiking samples with a known concentration of a stable isotope-labeled internal standard (IS), such as L-Glutamic-2,4,4-D3 acid. The chemically identical nature of the IS to the analyte ensures that it experiences similar ionization suppression and matrix effects, allowing for reliable correction and accurate quantification.[3][4]

This document provides detailed application notes and protocols for the utilization of L-Glutamic-2,4,4-D3 acid as an internal standard for the quantification of L-glutamic acid in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Determining the Optimal Concentration of L-Glutamic-2,4,4-D3 Acid Internal Standard

The ideal concentration of the L-Glutamic-2,4,4-D3 acid internal standard is dependent on the expected concentration range of the endogenous L-glutamic acid in the sample, the sensitivity of the mass spectrometer, and the specific sample matrix. A general guideline is to use an internal standard concentration that is in the mid-range of the calibration curve.[5]

Key Considerations:

-

Analyte Concentration: The concentration of the internal standard should be comparable to the concentration of the endogenous analyte in the samples.

-

Instrument Response: The chosen concentration should provide a robust and reproducible signal on the mass spectrometer, well above the limit of detection (LOD) but not so high as to cause detector saturation.

-

Matrix Effects: The internal standard helps to compensate for matrix effects; however, extreme variations in the matrix between samples may require optimization of the IS concentration.

Recommended Concentration Range:

Based on published methodologies for amino acid analysis in plasma and other biological fluids, a typical working concentration for the L-Glutamic-2,4,4-D3 acid internal standard solution is in the range of 10 µM to 250 µmol/L .[6][7] It is crucial to perform a validation experiment to determine the optimal concentration for your specific application.

II. Experimental Protocols

A. Preparation of Stock and Working Solutions

1. L-Glutamic Acid Standard Stock Solution (10 mM):

- Accurately weigh the required amount of L-glutamic acid standard.

- Dissolve in a known volume of a suitable solvent (e.g., 0.1 M HCl or ultrapure water) to achieve a final concentration of 10 mM.

- Store the stock solution at -20°C.

2. L-Glutamic-2,4,4-D3 Acid Internal Standard Stock Solution (1 mM):

- Accurately weigh the required amount of L-Glutamic-2,4,4-D3 acid.

- Dissolve in a known volume of a suitable solvent (e.g., 0.1 M HCl or ultrapure water) to achieve a final concentration of 1 mM.

- Store the stock solution at -20°C.

3. Calibration Curve Standards:

- Prepare a series of calibration standards by serially diluting the L-glutamic acid standard stock solution with a suitable matrix (e.g., surrogate matrix or the same matrix as the samples after analyte removal).

- A typical calibration curve for L-glutamic acid in plasma might range from 1 to 500 µmol/L.[7]

4. Internal Standard Working Solution:

- Dilute the L-Glutamic-2,4,4-D3 acid internal standard stock solution to the desired working concentration (e.g., 50 µM) using the sample dilution solvent (e.g., acetonitrile or methanol). The optimal concentration should be determined during method development.

B. Sample Preparation Protocol (Plasma)

This protocol is a general guideline and may require optimization for different sample types.

-

Thaw: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

-

Protein Precipitation and Internal Standard Addition:

-

Add 150 µL of the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile or methanol) to each tube.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Dilution (Optional): Depending on the concentration of glutamate in the sample and the sensitivity of the instrument, a further dilution step may be necessary.

C. LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 2% B, ramp to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

Tandem Mass Spectrometry (MS/MS) Parameters:

| Parameter | L-Glutamic Acid | L-Glutamic-2,4,4-D3 Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 148.1 | 151.1 |

| Product Ion (m/z) | 84.1 | 87.1 |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

| Dwell Time | 100 ms | 100 ms |

III. Data Presentation

Table 1: Example Calibration Curve Data for L-Glutamic Acid Quantification

| Standard Concentration (µM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.010 |

| 5 | 78,987 | 1,523,456 | 0.052 |

| 10 | 155,432 | 1,509,876 | 0.103 |

| 50 | 765,432 | 1,515,678 | 0.505 |

| 100 | 1,534,567 | 1,520,987 | 1.009 |

| 250 | 3,876,543 | 1,518,765 | 2.552 |

| 500 | 7,654,321 | 1,521,345 | 5.031 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µM |

| Limit of Quantification (LOQ) | 1.0 µM |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect | 95-105% |

IV. Visualizations

Caption: Experimental workflow for the quantification of L-glutamic acid.